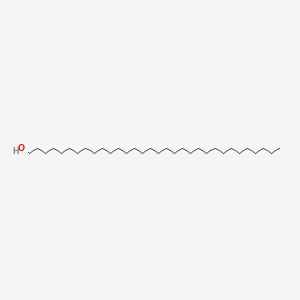
1-Dotriacontanol
Overview
Description
Mechanism of Action
Target of Action
Dotriacontanol, also known as 1-Dotriacontanol, is a natural product from the Raphia hookeri plant . It is an ultra-long-chain primary fatty alcohol . .
Biochemical Pathways
Dotriacontanol is involved in the cuticular wax biosynthesis pathway . In this pathway, a very long chain fatty acyl-CoA is converted into a very long chain alcohol, such as Dotriacontanol, with the help of NADPH and coenzyme A .
Result of Action
It is known that dotriacontanol is a component of the cuticular wax in plants, suggesting a role in protecting plants from environmental stress .
Biochemical Analysis
Biochemical Properties
1-Dotriacontanol is a component of policosanols, which are known to interact with various enzymes and proteins . Policosanols have been reported to decrease serum cholesterol, suggesting that they may interact with enzymes involved in lipid metabolism
Cellular Effects
Policosanols, which include this compound, have been reported to have effects on various types of cells and cellular processes . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that policosanols can inhibit HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway, which is a key pathway in cholesterol synthesis This suggests that this compound may exert its effects at the molecular level through similar mechanisms
Dosage Effects in Animal Models
While there are studies on the effects of policosanols in animal models , specific studies on the dosage effects of this compound in animal models are limited
Metabolic Pathways
As a component of policosanols, it may be involved in lipid metabolism pathways due to its reported cholesterol-lowering effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dotriacontanol can be synthesized through the hydrogenation of fatty acid methyl esters or fatty acid chlorides . This process involves the reduction of these esters or chlorides under specific conditions to yield the desired alcohol.
Industrial Production Methods: In industrial settings, dotriacontanol is often produced from natural sources such as rice bran wax. The process involves microwave digestion and molecular distillation to extract and purify the compound . This method is efficient and yields a high concentration of dotriacontanol along with other long-chain alcohols.
Chemical Reactions Analysis
Types of Reactions: 1-Dotriacontanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.
Major Products Formed:
Oxidation: Formation of dotriacontanal (aldehyde) or dotriacontanoic acid (carboxylic acid).
Reduction: Formation of dotriacontane (hydrocarbon).
Substitution: Formation of dotriacontyl chloride (chloride derivative).
Scientific Research Applications
1-Dotriacontanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Dotriacontanol is part of a group of long-chain fatty alcohols known as policosanols. Similar compounds include:
Triacontanol (C30H62O): Known for its role as a plant growth regulator.
Octacosanol (C28H58O): Found in waxes and has potential health benefits.
Hexacosanol (C26H54O): Another long-chain alcohol with similar properties.
Uniqueness: this compound is unique due to its specific chain length and its presence in certain plant species. Its applications in various fields, from agriculture to medicine, highlight its versatility and importance.
Properties
IUPAC Name |
dotriacontan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEHNLSDMADWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873227 | |
| Record name | 1-Dotriacontanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-79-9 | |
| Record name | 1-Dotriacontanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotriacontanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotriacontanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Dotriacontanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOTRIACONTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J5YYF71H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dotriacontanol?
A1: Dotriacontanol has the molecular formula C32H66O and a molecular weight of 482.88 g/mol.
Q2: How can dotriacontanol be identified and quantified?
A2: Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used technique for identifying and quantifying dotriacontanol in various matrices. [, , , , , , ] This method involves derivatizing dotriacontanol into its trimethylsilyl ether, which improves its volatility and detectability. [] Other methods include high-performance liquid chromatography (HPLC). [, ]
Q3: What are the key spectroscopic characteristics of dotriacontanol?
A3: Infrared (IR) spectroscopy reveals the presence of characteristic functional groups, including a broad peak for the hydroxyl group (O-H) stretching vibration and strong peaks for the C-H stretching and bending vibrations associated with the aliphatic chain. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the carbon and hydrogen atoms in the molecule. [, ]
Q4: Is dotriacontanol compatible with common pharmaceutical excipients?
A4: Studies using differential scanning calorimetry (DSC) have shown that dotriacontanol is compatible with various pharmaceutical excipients commonly used in tablet formulations, including lactose, starch, sodium croscarmellose, polyvinylpyrrolidone, microcrystalline cellulose, and magnesium stearate. [, ] These studies indicated no significant interactions between dotriacontanol and these excipients, suggesting their suitability for formulating dotriacontanol-containing tablets.
Q5: How stable is dotriacontanol under different storage conditions?
A5: Dotriacontanol exhibits good stability under various environmental conditions. Studies have shown that it remains stable for extended periods, even under accelerated stability testing conditions. [, ]
Q6: What is the biological activity of dotriacontanol?
A6: Dotriacontanol has demonstrated various biological activities, including:
- Plant Growth Regulation: It is recognized as a potent plant growth regulator, influencing various aspects of plant growth and development. [, ] Studies have shown that it can promote seed germination, enhance photosynthesis, and increase crop yield.
- Antioxidant Activity: Dotriacontanol exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. [, , ] Research suggests it may contribute to the antioxidant activity of beeswax and other natural sources.
Q7: What are the potential applications of dotriacontanol?
A7: Based on its observed biological activities, dotriacontanol has several potential applications:
- Agriculture: As a plant growth promoter, it can be used to enhance crop yield and improve plant resilience. []
- Pharmaceuticals: It holds promise as a potential therapeutic agent for conditions like hyperlipidemia and oxidative stress-related diseases. [, ]
- Cosmetics: Due to its antioxidant properties, it might find application in cosmetic formulations to protect the skin from environmental damage. []
Q8: How does dotriacontanol exert its effects on plants?
A8: While the exact mechanism of action of dotriacontanol in plants is not fully understood, studies suggest it may influence various physiological processes, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




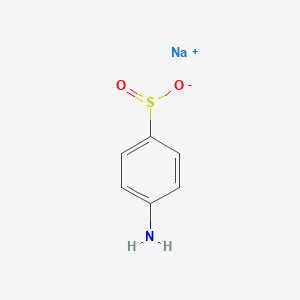
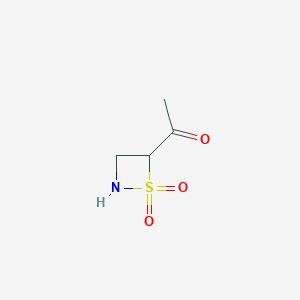

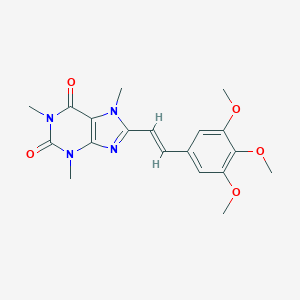
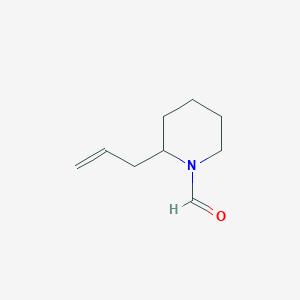
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
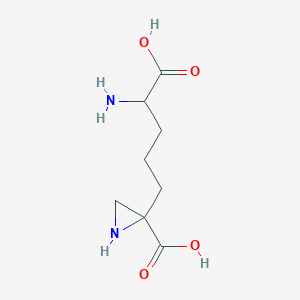

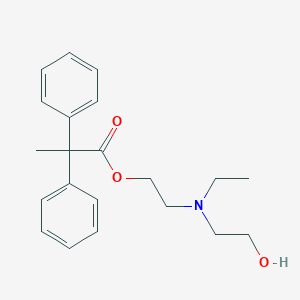
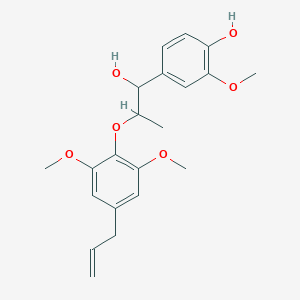
![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)
